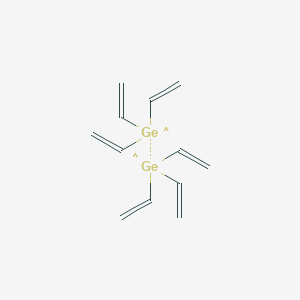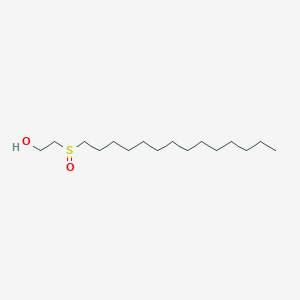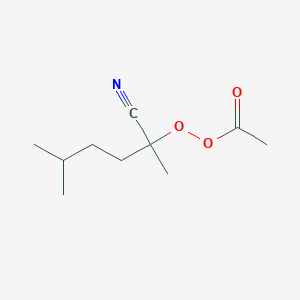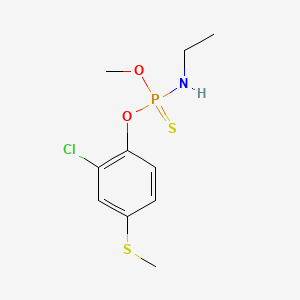
Methyl (1-hydroxy-2-phenylethenyl)phenylphosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1-hydroxy-2-phenylethenyl)phenylphosphinate is an organophosphorus compound with a unique structure that includes both a hydroxyl group and a phenyl group attached to a vinyl phosphinate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (1-hydroxy-2-phenylethenyl)phenylphosphinate typically involves the reaction of phenylphosphinic acid with methyl vinyl ketone under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The hydroxyl group can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinates.
Aplicaciones Científicas De Investigación
Methyl (1-hydroxy-2-phenylethenyl)phenylphosphinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of Methyl (1-hydroxy-2-phenylethenyl)phenylphosphinate involves its interaction with specific molecular targets. The hydroxyl and phenyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound can also participate in redox reactions, influencing cellular pathways and signaling .
Comparación Con Compuestos Similares
Phenylphosphinic Acid: Lacks the vinyl group but shares the phosphinate moiety.
Methylphenylphosphinate: Similar structure but without the hydroxyl group.
Vinylphosphonic Acid: Contains a vinyl group but differs in the phosphonate moiety.
Uniqueness: Methyl (1-hydroxy-2-phenylethenyl)phenylphosphinate is unique due to the presence of both a hydroxyl group and a phenyl group attached to a vinyl phosphinate moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds .
Propiedades
Número CAS |
56642-01-4 |
|---|---|
Fórmula molecular |
C15H15O3P |
Peso molecular |
274.25 g/mol |
Nombre IUPAC |
1-[methoxy(phenyl)phosphoryl]-2-phenylethenol |
InChI |
InChI=1S/C15H15O3P/c1-18-19(17,14-10-6-3-7-11-14)15(16)12-13-8-4-2-5-9-13/h2-12,16H,1H3 |
Clave InChI |
NVIYAQBQHURWKH-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(C1=CC=CC=C1)C(=CC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-1,3-oxazolidin-2-one](/img/structure/B14624988.png)
![[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B14624990.png)








![2-[2-(Carboxymethoxy)anilino]benzoic acid](/img/structure/B14625038.png)
![6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14625043.png)


